Benzoxazolon

Benzoxazolones are a class of organic compounds characterized by the presence of a benzene ring fused to an oxazoline moiety. These molecules often exhibit diverse biological activities, making them valuable in pharmaceutical and agrochemical research. Structurally, they typically consist of a five-membered heterocyclic ring (oxazoline) attached to a six-membered aromatic ring (benzene), creating a unique molecular framework that can influence various pharmacological properties.

Benzoxazolones are known for their potential as anticonvulsant, anti-inflammatory, and antimicrobial agents. Their structural diversity allows for the modification of functional groups, which can significantly impact their efficacy and selectivity. Due to these properties, benzoxazolones have been explored extensively in medicinal chemistry, leading to the development of new compounds with improved therapeutic profiles.

In synthesis, benzo[f]oxazol-2(3H)-one is a common starting material, from which various derivatives can be obtained through diverse chemical transformations. The functionalization of this core structure offers numerous opportunities for creating molecules tailored to specific applications in drug discovery and development.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

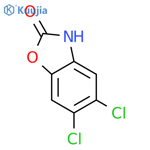

|

7-Amino-5-chloro-2(3H)-benzoxazolone | 889884-60-0 | C7H5ClN2O2 |

|

5-bromo-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one | 70672-82-1 | C8H6BrNO2 |

|

2(3H)-Benzoxazolone, 6-methoxy-3-methyl- | 62637-32-5 | C9H9NO3 |

|

2(3H)-Benzoxazolone,5,6-dichloro- | 5285-41-6 | C7H3Cl2NO2 |

|

2(3H)-Benzoxazolone, 5,7-dimethyl- | 89227-90-7 | C9H9NO2 |

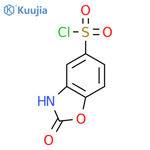

|

2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonyl chloride | 78633-41-7 | C7H4ClNO4S |

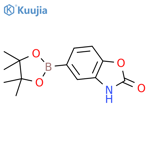

|

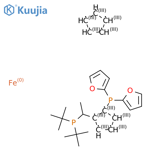

2-oxo-2,3-dihydrobenzoxazole-5-boronic acid pinacol ester | 1254319-58-8 | C13H16BNO4 |

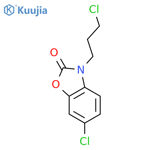

|

2(3H)-Benzoxazolone, 6-chloro-3-(3-chloropropyl)- | 33703-90-1 | C10H9Cl2NO2 |

|

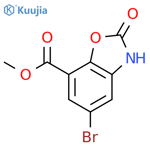

Methyl 5-bromo-2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylate | 1221792-66-0 | C9H6BrNO4 |

|

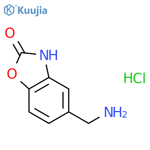

5-(aminomethyl)-3H-1,3-benzoxazol-2-one;hydrochloride | 903556-85-4 | C8H9ClN2O2 |

Verwandte Literatur

-

Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674

-

Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851

-

5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

Empfohlene Lieferanten

-

Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Synrise Material Co. Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Enjia Trading Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

江苏科伦多食品配料有限公司Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte

-

-

Indecainide Hydrochloride Cas No: 73681-12-6

Indecainide Hydrochloride Cas No: 73681-12-6 -

-

-